1-Ethyl-2-oxoimidazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an imidazolidine ring with an oxo group at the 2-position and a carboxylic acid group at the 4-position The ethyl group attached to the nitrogen atom at the 1-position further distinguishes it from other imidazolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of an amino acid derivative with phosgene in the presence of a base such as sodium hydrogencarbonate . This reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The resulting compound can be purified through recrystallization from solvents like acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce 2-hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-oxoimidazolidine-4-carboxylic acid: A structural analogue with a methyl group instead of an ethyl group.
2-Imidazolidone-4-carboxylic acid: Lacks the ethyl group and has different chemical properties.
4-Imidazolecarboxylic acid: Contains an imidazole ring instead of an imidazolidine ring.
Uniqueness: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H10N2O3 |
---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
1-ethyl-2-oxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-2-8-3-4(5(9)10)7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10) |
InChI-Schlüssel |
NIQZCNOGNOJYGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(NC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.